沙利度胺-NH-C6-NH-Boc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

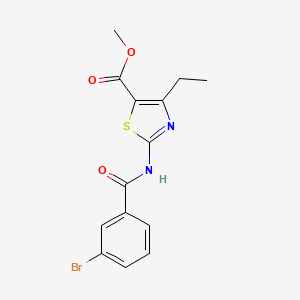

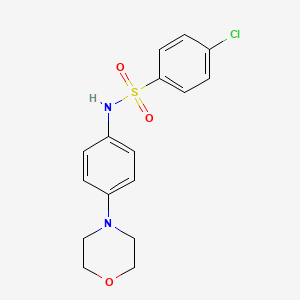

Thalidomide-NH-C6-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used for MI-389 (compound 22) synthesis . MI-389 is a potent phthalimide PROTAC degrader based on the multi-targeted receptor tyrosine kinase inhibitor sunitinib .

Physical And Chemical Properties Analysis

Thalidomide-NH-C6-NH-Boc has a molecular weight of 472.53 and a formula of C24H32N4O6 . It appears as a solid, light yellow to yellow substance . Its solubility in DMSO is 100 mg/mL .科学研究应用

Thalidomide Analogs in Overcoming Drug Resistance

研究表明,thalidomide及其类似物(称为免疫调节药物(IMiDs))具有克服人多发性骨髓瘤细胞对传统疗法的耐药性的能力。这些化合物通过在MM细胞系和对美法仑、阿霉素和地塞米松等传统疗法耐药的患者MM细胞中直接诱导凋亡或G1生长停滞来发挥作用。该研究强调了Thal对标准疗法难治性MM的临床活性,为Thal和IMiDs在针对肿瘤细胞及其微环境的新治疗模式中的开发和测试奠定了基础(Hideshima et al., 2000).

Thalidomide的抗血管生成特性

Thalidomide已被发现是血管生成的抑制剂,血管生成是肿瘤生长和转移的关键过程。这一特性与其致畸作用相关,包括肢体发育迟缓,但与其镇静或免疫抑制作用无关。在兔角膜微袋试验等模型中证实的thalidomide的抗血管生成活性,让我们深入了解其作用机制,并支持其在治疗依赖于血管生成的疾病中的潜在效用(D'Amato et al., 1994).

作用机制和治疗意义

Thalidomide及其IMiDs已被证明可以在人多发性骨髓瘤细胞中触发凋亡信号,提供了治疗意义。这些化合物诱导凋亡或生长停滞,改变细胞粘附,抑制细胞因子产生,并刺激针对MM的自然杀伤细胞免疫。IMiDs调节各种生物过程的能力突出了它们作为治疗MM和可能其他癌症的多方面药物的潜力,方法是同时靶向肿瘤细胞及其微环境(Mitsiades et al., 2002).

安全和危害

未来方向

Thalidomide and its derivatives, including Thalidomide-NH-C6-NH-Boc, continue to be an area of active research. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

作用机制

Target of Action

The primary target of Thalidomide-NH-C6-NH-Boc is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and it plays a crucial role in the ubiquitination and subsequent degradation of certain proteins .

Mode of Action

Thalidomide-NH-C6-NH-Boc, as a PROTAC linker , features a thalidomide, a hydrophilic PEG spacer, and a Boc-protected amine . Thalidomide is an E3 ligase activator, promoting the ubiquitinylation of a given protein . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-NH-C6-NH-Boc involves the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By activating the E3 ligase and promoting the ubiquitinylation of specific proteins, Thalidomide-NH-C6-NH-Boc can influence the degradation of these proteins .

Result of Action

The result of Thalidomide-NH-C6-NH-Boc’s action is the degradation of specific proteins within the cell . By promoting the ubiquitinylation of these proteins, Thalidomide-NH-C6-NH-Boc can influence their stability and function within the cell .

属性

IUPAC Name |

tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIJXYLTQWCASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2836587.png)

![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)

![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)

![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)

![7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2836601.png)

![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)